Isobonducellin vs. Bonducellin: Direct Head-to-Head Comparison of Aromatase Inhibitory Activity
In a direct comparative aromatase inhibition assay using human placental microsomes, isobonducellin demonstrated 37% higher potency than its geometric isomer bonducellin at an equivalent concentration of 20 μg/mL [1]. The assay employed percent control activity (PCA) measurement, with lower values indicating greater inhibition. Isobonducellin reduced aromatase activity to 41.0% of control, whereas bonducellin achieved only 65.0% inhibition under identical experimental conditions. Furthermore, isobonducellin was evaluated in SK-BR-3 breast cancer cells, showing 58.4% PCA at 50 μM, confirming cellular-level activity in a hormonally relevant cancer model [1].
| Evidence Dimension | Aromatase inhibition (% control activity) |
|---|---|
| Target Compound Data | 41.0% PCA (59.0% inhibition) at 20 μg/mL in microsomes; 58.4% PCA at 50 μM in SK-BR-3 cells |
| Comparator Or Baseline | Bonducellin: 65.0% PCA (35.0% inhibition) at 20 μg/mL in microsomes |
| Quantified Difference | 37% higher relative inhibition (59% vs. 35% absolute inhibition) |
| Conditions | Human placental microsomes, 20 μg/mL compound concentration; SK-BR-3 breast cancer cells, 50 μM |
Why This Matters
For researchers investigating hormone-dependent cancers or endocrine-disrupting natural products, isobonducellin offers superior aromatase inhibitory potency compared to bonducellin, justifying its selection when maximal enzyme inhibition is required.
- [1] Balunas MJ, Su B, Brueggemeier RW, Kinghorn AD. Natural products as aromatase inhibitors. Anticancer Agents Med Chem. 2008;8(6):646-682. (Data compiled in Table 9, PMC3074486). View Source
